Cas no 24463-31-8 ((2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline)

(2S)-1,2,3,4-Tetrahydro-2-methyl-Quinoxaline is a chiral quinoxaline derivative with potential applications in pharmaceutical and agrochemical research. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis and as a building block in the development of bioactive compounds. The tetrahydroquinoxaline core structure offers versatility in medicinal chemistry, particularly in designing ligands for receptor targeting. The methyl substitution at the 2-position enhances its stability and modulates electronic properties, influencing binding affinity and metabolic characteristics. This compound is typically synthesized under controlled conditions to ensure high enantiomeric purity, making it suitable for studies requiring precise stereochemistry. Its physicochemical properties align with intermediates used in drug discovery and fine chemical synthesis.
(2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline structure
24463-31-8 structure
Product Name:(2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline
CAS No:24463-31-8
MF:C9H12N2
MW:148.204981803894
CID:1109696
PubChem ID:10866496
Update Time:2025-06-28

(2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline Chemical and Physical Properties

Names and Identifiers

    • (2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline
    • (S)-1,2,3,4-tetrahydro-2-methylquinoxaline
    • A912051
    • SCHEMBL15508279
    • (2S)-2-methyl-1,2,3,4-tetrahydroquinoxaline
    • Quinoxaline, 1,2,3,4-tetrahydro-2-methyl-, (2S)-
    • (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline
    • (S)-2-Methyl-1,2,3,4-tetrahydrochinoxalin
    • PFGRBAYSEQEFQN-ZETCQYMHSA-N
    • DTXSID00446323
    • 24463-31-8
    • AKOS006350114
    • MDL: MFCD19217092
    • Inchi: 1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3/t7-/m0/s1
    • InChI Key: PFGRBAYSEQEFQN-ZETCQYMHSA-N
    • SMILES: N1C2C=CC=CC=2NC[C@@H]1C

Computed Properties

  • Exact Mass: 148.100048391g/mol
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 24.1Ų

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(2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:24463-31-8)(2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline
Order Number:A912051
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:43
Price ($):394.0
Email:sales@amadischem.com

Additional information on (2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline

(2S)-1,2,3,4-Tetrahydro-2-Methyl-Quinoxaline: A Comprehensive Overview

The compound with CAS No. 24463-31-8, commonly referred to as (2S)-1,2,3,4-tetrahydro-2-methyl-quinoxaline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoxaline family, which is a class of heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science.

Quinoxaline derivatives have been extensively studied due to their unique electronic properties and potential as building blocks for more complex molecular architectures. The (2S) configuration of this compound introduces a chiral center, which is crucial for its stereochemical properties and biological activity. Recent studies have highlighted the importance of chirality in drug design, particularly in optimizing pharmacokinetics and minimizing adverse effects.

The synthesis of (2S)-1,2,3,4-tetrahydro-2-methyl-quinoxaline involves a series of carefully controlled reactions that ensure the preservation of stereochemistry. Researchers have employed various methodologies, including catalytic asymmetric hydrogenation and enantioselective reductions, to achieve high enantiomeric excess in the final product. These advancements have significantly improved the scalability and cost-effectiveness of the synthesis process.

In terms of applications, this compound has shown promise in several areas. For instance, it has been investigated as a potential lead compound in the development of anti-cancer agents due to its ability to modulate key cellular pathways involved in tumor progression. Additionally, its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Recent breakthroughs in computational chemistry have further enhanced our understanding of the molecular interactions of (2S)-1,2,3,4-tetrahydro-2-methyl-quinoxaline. Advanced molecular modeling techniques have provided insights into its binding affinities with various biological targets, paving the way for more targeted drug design strategies.

In conclusion, (2S)-1,2,3,4-tetrahydro-2-methyl-quinoxaline represents a valuable addition to the arsenal of chemical tools available for research and development. Its chiral properties and versatile applications position it as a key player in future advancements across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:24463-31-8)(2S)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline
A912051
Purity:99%
Quantity:1g
Price ($):394.0
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